molecular formula C22H25Cl2FN4O3 B1663636 Gefitinib hydrochloride CAS No. 184475-55-6

Gefitinib hydrochloride

Cat. No. B1663636
CAS RN: 184475-55-6
M. Wt: 483.4 g/mol
InChI Key: QUINXWLATMJDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Gefitinib hydrochloride has a wide range of scientific research applications:

Safety and Hazards

Gefitinib is toxic and contains a pharmaceutically active ingredient . It can cause skin irritation and serious eye damage . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The future of EGFR-directed therapies like Gefitinib will likely develop from exploring combination therapies, especially with immunotherapy . Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of HNSCC .

Biochemical Analysis

Biochemical Properties

Gefitinib hydrochloride selectively targets the mutant proteins in malignant cells . It inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the EGFR . Therefore, it is only effective in cancers with mutated and overactive EGFR .

Cellular Effects

This compound has been found to induce apoptosis following activation of the caspase 8 cascade . It also perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways .

Molecular Mechanism

This compound is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits EGFR tyrosine kinase, thereby inhibiting the downstream signaling cascades and resulting in inhibited malignant cell proliferation .

Temporal Effects in Laboratory Settings

In a study involving gefitinib-sensitive NSCLC cell line HCC827, gefitinib treatment caused the cells to undergo apoptosis following activation of the caspase 8 cascade . The expression of p27, a cyclin-dependent kinase (CDK) inhibitor, was found to increase during this process .

Dosage Effects in Animal Models

In animal models, weekly dosing with Gefitinib had similar or better efficacy than the daily dosing regimen in pre-clinical models of NSCLC . The systemic exposure to gefitinib in elderly patients was slightly higher than that in younger patients .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism by CYP3A4 . The O-demethylation, oxidative defluorination, and oxidation of gefitinib were among the metabolic pathways identified .

Transport and Distribution

The transporters involved in the pharmacokinetics of this compound consist of the ATP-binding cassette and the solute carrier superfamily . Understanding the pharmacokinetics property of gefitinib may provide valuable and new information for dealing with drug resistance and making personalized therapy regarding their interindividual variability .

Subcellular Localization

This compound treatment caused the NSCLC cells to undergo apoptosis following activation of the caspase 8 cascade . During this process, the expression of p27, a cyclin-dependent kinase (CDK) inhibitor, was found to increase, and this increase was accompanied by translocation of p27 from the nucleus to the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes for gefitinib hydrochloride have been described in the literature. One notable method involves a four-step synthesis starting from 2,4-dichloro-6,7-dimethoxy-quinazoline . The steps include:

    Monodemethylation: of the dimethoxyquinazoline core using the ionic liquid trimethylammonium heptachlorodialuminate.

    Nucleophilic aromatic substitution: with 3-chloro-4-fluoroaniline.

    Deacetylation: to remove protective groups.

    O-alkylation: to introduce the morpholinopropoxy group.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods typically avoid hazardous reagents and employ milder reaction conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Gefitinib hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include intermediates like 6,7-dimethoxyquinazoline and the final product, this compound .

Comparison with Similar Compounds

Gefitinib hydrochloride is often compared with other EGFR tyrosine kinase inhibitors, such as erlotinib and afatinib . While all these compounds target the EGFR, this compound is unique in its specific binding affinity and selectivity for certain EGFR mutations. Studies have shown that this compound has a similar efficacy to erlotinib but with a better safety profile, making it more suitable for certain patient populations .

Similar Compounds:

This compound’s unique properties and targeted mechanism of action make it a valuable compound in the treatment of specific types of cancer, particularly NSCLC with EGFR mutations.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUINXWLATMJDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597850
Record name N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184475-56-7, 184475-55-6
Record name 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184475-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gefitinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gefitinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Gefitinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Gefitinib hydrochloride
Reactant of Route 4
Reactant of Route 4
Gefitinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Gefitinib hydrochloride
Reactant of Route 6
Reactant of Route 6
Gefitinib hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.